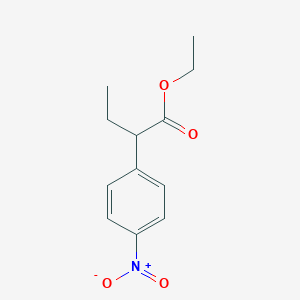

Ethyl 2-(4-nitrophenyl)butanoate

Overview

Description

Ethyl 2-(4-nitrophenyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the carboxylate moiety and a 4-nitrophenyl group attached to the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-nitrophenyl)butanoate typically involves the esterification of 2-(4-nitrophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process.

Types of Reactions:

Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-(4-nitrophenyl)butanoic acid and ethanol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: 2-(4-aminophenyl)butanoate.

Hydrolysis: 2-(4-nitrophenyl)butanoic acid and ethanol.

Substitution: Various substituted phenylbutanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-nitrophenyl)butanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in studies involving enzyme kinetics and inhibition, especially those involving esterases and lipases.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 2-(4-nitrophenyl)butanoic acid, which can then interact with various cellular pathways. The nitro group can also undergo reduction to form an amino group, which may further participate in biochemical reactions.

Comparison with Similar Compounds

Ethyl 2-(4-nitrophenyl)butanoate can be compared with other similar compounds such as:

Ethyl 2-(4-aminophenyl)butanoate: This compound is similar but has an amino group instead of a nitro group, making it more reactive in certain types of chemical reactions.

Mthis compound: This compound has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

Ethyl 2-(3-nitrophenyl)butanoate: This isomer has the nitro group in a different position on the phenyl ring, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction with biological systems compared to its analogs.

Biological Activity

Ethyl 2-(4-nitrophenyl)butanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a nitrophenyl moiety attached to a butanoate backbone, which influences its biological activity. The presence of the nitro group is significant for its reactivity and interaction with biological systems.

Antioxidant Activity

Numerous studies have evaluated the antioxidant potential of this compound. The compound demonstrates significant free radical scavenging abilities, which can be attributed to its structural characteristics.

- Mechanism of Action : The antioxidant effects are primarily due to the ability of the compound to donate electrons, thereby neutralizing free radicals. This property is essential in mitigating oxidative stress in biological systems.

- Research Findings : A study reported that derivatives of similar compounds exhibited varying degrees of antioxidant activity, with EC50 values indicating the concentration required for 50% inhibition of free radicals. For instance, compounds structurally related to this compound showed EC50 values ranging from 0.0671 mg/mL to 0.9340 mg/mL, highlighting the influence of substituents on antioxidant efficacy .

| Compound | EC50 (mg/mL) |

|---|---|

| This compound | TBD |

| Related Compound A | 0.0671 ± 0.0010 |

| Related Compound B | 0.9340 ± 0.0251 |

| Vitamin E (Control) | 0.0072 ± 0.0002 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial in reducing inflammation.

- In Vitro Studies : Research indicates that similar compounds can act as non-selective COX inhibitors, which are vital in managing inflammatory conditions .

- Case Studies : In vivo studies have demonstrated that compounds with similar structures can significantly reduce inflammatory markers in animal models, suggesting that this compound may possess comparable effects.

Pharmacological Applications

The biological activities of this compound suggest potential applications in various therapeutic areas:

- Antioxidant Supplements : Given its strong antioxidant properties, there is potential for this compound to be developed into dietary supplements aimed at combating oxidative stress-related diseases.

- Anti-inflammatory Drugs : Its COX-inhibiting activity positions it as a candidate for developing anti-inflammatory medications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-(4-nitrophenyl)butanoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification or alkylation of nitro-substituted precursors. For example, a pressure-assisted esterification method using ethanol and catalytic H₂SO₄ at 120°C for 24 hours achieves high yields (~86%) for structurally related nitroaromatic esters, as demonstrated in the synthesis of ethyl 2-methyl-4-nitrophenylacetate . Optimization involves controlling stoichiometry (e.g., 10:1 ethanol-to-substrate ratio), temperature, and acid catalysis. Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for purification .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H-NMR : Aromatic protons (δ 8.05–7.38 ppm for nitroaryl groups), ester methylene (δ 4.19–4.55 ppm), and alkyl chain signals (δ 1.27–2.43 ppm) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 246.0 [M+Na]⁺) and fragmentation patterns validate the molecular formula .

- IR spectroscopy : C=O stretching (~1740 cm⁻¹) confirms the ester moiety.

Q. What analytical methods ensure purity and monitor reaction progress for this compound?

- Thin-layer chromatography (TLC) : Use silica plates with UV visualization to track nitroaromatic intermediates .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve nitro-substituted esters (retention time ~10–15 minutes) .

- Gas chromatography (GC) : Polar columns (e.g., DB-Wax) with flame ionization detection quantify volatile derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in nitroaromatic alkylation be addressed during synthesis?

Regioselectivity in nitroaryl alkylation is influenced by electronic effects. For example, the nitro group directs electrophilic substitution to the para position. In multi-step syntheses, intermediates like 2-(4-nitrophenyl)ethanol can be brominated using CBr₄ and PPh₃ in DCM to ensure α-position functionalization . Computational modeling (DFT) aids in predicting reaction pathways and optimizing steric/electronic conditions .

Q. What mechanistic insights explain contradictory yield reports for this compound derivatives?

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the ester group under acidic conditions). For instance, NaBH₄ reduction of nitroaromatic esters requires strict anhydrous conditions to prevent ester cleavage . Kinetic studies (e.g., monitoring via ¹H-NMR) and pH control (buffered ethanol/water systems) mitigate such issues .

Q. How do structural modifications of this compound influence biological activity?

Derivatives with thioether or heterocyclic substituents (e.g., imidazole or triazole rings) exhibit enhanced pharmacological potential. For example, ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate shows antioxidant activity (80.4% ABTS radical scavenging), attributed to the nitro group’s electron-withdrawing effects and sulfur’s redox activity . Structure-activity relationship (SAR) studies using enzymatic assays (e.g., hydrolase inhibition) guide rational design .

Q. What strategies stabilize this compound against thermal or photolytic degradation?

- Storage : Anhydrous conditions (desiccants) and amber glass vials prevent hydrolysis and UV-induced nitro group reduction .

- Additives : Antioxidants (e.g., BHT) suppress radical-mediated decomposition.

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., >150°C for nitroaromatic esters) .

Q. How is this compound utilized as a precursor in multi-step organic syntheses?

this compound serves as a key intermediate for:

- Heterocyclic systems : Condensation with hydrazines yields pyrazole or triazole derivatives, relevant in anticancer research .

- Chiral resolution : Enzymatic hydrolysis (e.g., lipases) produces enantiopure hydroxy acids for asymmetric synthesis .

Q. Methodological Notes

- Spectral data interpretation : Cross-validate NMR splitting patterns with coupling constants (e.g., J = 7.0 Hz for ethyl CH₂CH₃) to confirm structural assignments .

- Contradictory data resolution : Replicate experiments under controlled atmospheres (e.g., N₂ glovebox) to isolate environmental variables .

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-11(12(14)17-4-2)9-5-7-10(8-6-9)13(15)16/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEVBNULNXDPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285242 | |

| Record name | ethyl 2-(4-nitrophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-78-0 | |

| Record name | Ethyl α-ethyl-4-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6973-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 41162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41162 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-nitrophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-ethyl-4-nitro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.